2-(1-Naphthylamino)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

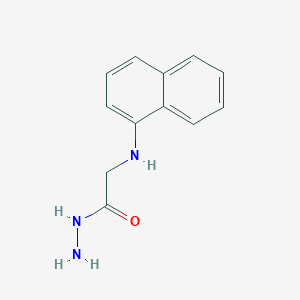

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(naphthalen-1-ylamino)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-15-12(16)8-14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,14H,8,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDCEKLDSLDEHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Hydrazide Chemistry and Naphthalene Derivatives

Hydrazides are a class of organic compounds characterized by the presence of a CONHNH2 functional group. They are known for their versatile chemical reactivity, serving as key intermediates in the synthesis of various heterocyclic compounds. worldnewsnaturalsciences.com The hydrazide moiety can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, a class of compounds with a wide spectrum of reported biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. ijpsjournal.comnih.gov

The incorporation of a naphthalene (B1677914) ring system into the hydrazide structure introduces a bulky, lipophilic group that can significantly influence the pharmacological properties of the resulting derivatives. Naphthalene derivatives themselves have a long history in medicinal chemistry, with some exhibiting chemotherapeutic properties such as antituberculosis, antifungal, antiviral, and antibacterial activities. dergipark.org.trresearchgate.net The fusion of these two important pharmacophores in 2-(1-Naphthylamino)acetohydrazide results in a hybrid scaffold that has attracted considerable interest from researchers.

Significance of the 2 1 Naphthylamino Acetohydrazide Scaffold for Research

Direct Synthesis Pathways for this compound

The direct synthesis of this compound is typically achieved through a two-step process, commencing with the N-alkylation of 1-naphthylamine (B1663977). The most common route involves the reaction of 1-naphthylamine with an ethyl haloacetate, such as ethyl chloroacetate, in the presence of a base like potassium carbonate and a suitable solvent like acetone. This reaction yields the intermediate, ethyl 2-(1-naphthylamino)acetate.

The subsequent and final step is the hydrazinolysis of the ester intermediate. This is accomplished by refluxing the ethyl 2-(1-naphthylamino)acetate with hydrazine hydrate (B1144303) in an alcoholic solvent, typically ethanol. nih.govresearchgate.net The hydrazide precipitates upon cooling and can be purified by recrystallization. This standard procedure is widely employed for the synthesis of various carbohydrazides from their corresponding esters. nih.gov

A generalized reaction scheme is presented below: Step 1: Synthesis of Ethyl 2-(1-naphthylamino)acetate

1-Naphthylamine + ClCH₂COOEt --(K₂CO₃, Acetone, Reflux)--> Ethyl 2-(1-naphthylamino)acetate

Step 2: Synthesis of this compound

Ethyl 2-(1-naphthylamino)acetate + NH₂NH₂·H₂O --(Ethanol, Reflux)--> this compound

Strategies for Derivatization at the Hydrazide Moiety

The hydrazide functional group is a cornerstone for derivatization, enabling the synthesis of a vast library of analog structures, primarily through reactions at the terminal nitrogen atom.

Synthesis of N'-Substituted Hydrazone Analogs

The most prevalent derivatization of this compound involves the condensation reaction with various aldehydes and ketones to form N'-substituted hydrazones, often referred to as N-acylhydrazones. This reaction is typically carried out by refluxing the hydrazide with a slight excess of the carbonyl compound in an alcoholic solvent, such as ethanol. nih.govmdpi.com The addition of a catalytic amount of a weak acid, like glacial acetic acid, can facilitate the reaction, which proceeds via a nucleophilic addition-elimination mechanism. mdpi.comnaturalspublishing.com

The versatility of this reaction allows for the introduction of a wide array of substituents, as demonstrated by the synthesis of numerous hydrazone analogs from different parent hydrazides. The existence of commercially available derivatives, such as N'-(4-chlorobenzylidene)-2-(1-naphthylamino)acetohydrazide and N'-(2,4-dichlorobenzylidene)-2-(1-naphthylamino)acetohydrazide, underscores the robustness of this synthetic approach. sigmaaldrich.comsigmaaldrich.com

| Aldehyde Reactant | Resulting Substituent (Ar) | Reference |

|---|---|---|

| Benzaldehyde (B42025) | Phenyl | bohrium.com |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | sigmaaldrich.com |

| 2,4-Dichlorobenzaldehyde | 2,4-Dichlorophenyl | sigmaaldrich.com |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl | naturalspublishing.com |

| 4-(Dimethylamino)benzaldehyde | 4-(Dimethylamino)phenyl | nih.gov |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | 2-Hydroxyphenyl | nih.gov |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 4-Hydroxy-3-methoxyphenyl | nih.gov |

Formation of Acylhydrazones and Related Structures

N-Acylhydrazones, the products of the reaction between hydrazides and carbonyl compounds, are themselves stable compounds but can also serve as intermediates for the synthesis of various heterocyclic systems. mdpi.com For instance, the reaction of a carbohydrazide (B1668358) with chalcones (α,β-unsaturated ketones, typically formed from the Claisen-Schmidt condensation of an aldehyde and a ketone) in the presence of acetic acid can lead to the formation of pyrazole (B372694) derivatives. nih.gov The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration.

Furthermore, the hydrazone moiety can undergo cyclization with other reagents. Treatment of hydrazones derived from acetyl-naphthols with triphosgene (B27547) has been shown to yield naphthoxazine derivatives. mdpi.com These transformations highlight the utility of the hydrazone structure as a synthon for building more complex molecular architectures.

Synthesis of Naphthyl Ring-Modified Analogs

The synthesis of analogs with modifications on the naphthalene ring itself offers another avenue for structural diversity. This is generally achieved by employing a substituted 1-naphthylamine as the initial starting material. A variety of methods have been developed for the synthesis of substituted 1-aminonaphthalenes, which can then be converted to the corresponding acetohydrazide derivatives using the two-step procedure described in section 2.1.

Recent advances in synthetic methodology provide access to a range of substituted 1-naphthylamines:

C-H Amination: Direct amination at the C4 position of 1-naphthylamine derivatives can be achieved using azodicarboxylates in the presence of a silver(I) catalyst. mdpi.com

C-H Alkoxylation: Cobalt-catalyzed alkoxylation at the C8 (peri) position allows for the introduction of various alkoxy groups, including fluorinated ethers. beilstein-journals.org

Benzannulation Reactions: Highly substituted 1-aminonaphthalenes can be synthesized from readily available benzaldehydes through a multi-step process involving a Horner-Wadsworth-Emmons olefination followed by a Brønsted acid-mediated benzannulation. acs.org

| Synthetic Method | Position of Substitution | Type of Substituent Introduced | Reference |

|---|---|---|---|

| Silver(I)-Catalyzed C-H Amination | C4 | Amino (from azodicarboxylate) | mdpi.com |

| Cobalt-Catalyzed C-H Alkoxylation | C8 | Alkoxy (primary and secondary alcohols) | beilstein-journals.org |

| Benzannulation of Benzylidenesuccinonitriles | Various | Depends on substituted benzaldehyde precursor | acs.org |

| Copper-Catalyzed Aminobenzannulation | Various | Depends on substituted (o-alkynyl)arylketone precursor | researchgate.net |

These methods allow for the strategic placement of various functional groups on the naphthalene core, which can significantly influence the properties of the final this compound analogs.

Mechanistic Investigations of Synthetic Reactions

The study of reaction mechanisms provides a deeper understanding of the chemical transformations involved in the synthesis of this compound and its derivatives.

The formation of N-acylhydrazones is a classic example of nucleophilic addition-elimination. The nitrogen atom of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule, often facilitated by an acid catalyst, to form the C=N double bond of the hydrazone. mdpi.com

Spectroscopic studies, particularly using NMR, have revealed important stereochemical details about N-acylhydrazones. They can exist as a mixture of geometric isomers (E/Z) due to the restricted rotation around the C=N bond, and as conformational isomers (syn/anti) due to rotation around the N-N single bond. mdpi.comnih.gov In solution, these isomers can be in equilibrium, with the E-isomer typically being the major, more stable form. The presence of duplicate signals in the ¹H and ¹³C NMR spectra of these compounds in solvents like DMSO-d₆ is often indicative of this isomeric mixture. nih.gov

The cyclization reactions of these hydrazones also proceed through well-defined mechanistic pathways. The formation of pyrazoles from the reaction of hydrazides with chalcones is initiated by a Michael addition or condensation, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. nih.gov The initial synthesis of the chalcone (B49325) precursors themselves occurs via a Claisen-Schmidt condensation. nih.gov Similarly, the synthesis of substituted 1-aminonaphthalenes via benzannulation of benzylidenesuccinonitriles is proposed to proceed through an intramolecular Houben-Hoesch-type reaction, involving a Baldwin-favored 6-exo-dig cyclization. acs.org

Advanced Spectroscopic Characterization for Structural Elucidation

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy provides valuable insights into the functional groups present within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful technique for identifying characteristic bond vibrations. epa.govnih.gov The FTIR spectrum of 2-(1-Naphthylamino)acetohydrazide would be expected to show a number of key absorption bands. The N-H stretching vibrations of the amine and hydrazide moieties typically appear in the region of 3200-3400 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the hydrazide group is a strong indicator and usually appears around 1660-1680 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (B1212753) group would be observed just below 3000 cm⁻¹. researchgate.net Furthermore, C=C stretching vibrations from the naphthalene (B1677914) ring system are anticipated in the 1500-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, offers complementary information to FTIR. nih.govnih.govbasinc.comspectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov In the Raman spectrum of this compound, the aromatic ring vibrations of the naphthyl group would likely produce strong signals. The C-C stretching modes within the aromatic system typically appear in the 1000-1600 cm⁻¹ range. nih.gov The symmetric stretching of the C-N bond and other skeletal vibrations would also be observable.

| Functional Group | FTIR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch (Amine/Hydrazide) | 3200-3400 | |

| C-H Stretch (Aromatic) | >3000 | |

| C-H Stretch (Aliphatic) | <3000 | |

| C=O Stretch (Hydrazide) | 1660-1680 | |

| C=C Stretch (Aromatic) | 1500-1600 | 1000-1600 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides information about the chemical environment of protons. For this compound, the aromatic protons of the naphthyl ring would appear as a complex multiplet in the downfield region, typically between 7.0 and 8.5 ppm. The chemical shifts of these protons are influenced by the electronic effects of the amino substituent and the fused ring system. The protons of the -CH₂- group adjacent to the amino group would likely resonate as a singlet or a narrowly split multiplet in the range of 3.5-4.5 ppm. The N-H protons of the amine and hydrazide groups would exhibit broad signals, and their chemical shifts can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy provides information about the carbon skeleton. The spectrum of this compound would show distinct signals for each unique carbon atom. The carbonyl carbon of the hydrazide group is expected to appear significantly downfield, typically in the range of 160-180 ppm. researchgate.net The aromatic carbons of the naphthyl ring would resonate in the region of 110-150 ppm. nih.govresearchgate.netmdpi.com The chemical shifts of these carbons are influenced by the position on the ring and the attachment of the amino group. The aliphatic carbon of the -CH₂- group would be found further upfield, likely between 40 and 60 ppm.

| Proton Type | ¹H Chemical Shift (ppm) |

| Aromatic (Naphthyl) | 7.0 - 8.5 |

| -CH₂- | 3.5 - 4.5 |

| N-H (Amine/Hydrazide) | Variable |

| Carbon Type | ¹³C Chemical Shift (ppm) |

| C=O (Hydrazide) | 160 - 180 |

| Aromatic (Naphthyl) | 110 - 150 |

| Aliphatic (-CH₂-) | 40 - 60 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. libretexts.orglibretexts.org In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for such a molecule could include the cleavage of the C-N bond between the naphthyl group and the side chain, leading to a fragment corresponding to the naphthylamine cation. Another likely fragmentation would be the loss of the hydrazide group, resulting in a fragment corresponding to the [M-NHNH₂]⁺ ion. The observation of an acylium ion resulting from cleavage adjacent to the carbonyl group is also a common fragmentation pattern for carbonyl-containing compounds. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. shu.ac.ukuzh.chlibretexts.org The UV-Vis spectrum of this compound is expected to show strong absorption bands due to π → π* transitions within the extended aromatic system of the naphthalene ring. uzh.chlibretexts.org The presence of the amino group, an auxochrome, attached to the chromophoric naphthalene ring will likely cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted naphthalene. shu.ac.uk The n → π* transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms in the hydrazide group are also possible, though they are typically weaker in intensity. uzh.ch

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical formula of this compound. The experimentally determined percentages of C, H, and N should closely match the calculated values based on the proposed molecular formula, providing fundamental validation of the compound's composition.

Complementary Spectroscopic and Diffraction Techniques

For an unambiguous and complete structural determination, especially of the solid-state conformation, single-crystal X-ray diffraction is the gold standard. carleton.edunih.govresearchgate.net This technique can provide precise information about bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. carleton.edu While not a spectroscopic method in the traditional sense, the data obtained from X-ray diffraction is highly complementary to the information derived from spectroscopic analyses.

Computational Chemistry and Theoretical Modeling of 2 1 Naphthylamino Acetohydrazide and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For 2-(1-Naphthylamino)acetohydrazide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters. science.gov These calculations yield optimized bond lengths, bond angles, and dihedral angles. For instance, theoretical calculations for similar structures have been compared with experimental X-ray diffraction data, showing good agreement. science.gov The optimized geometry is crucial as it serves as the foundation for all further computational analyses, including the calculation of vibrational frequencies, electronic properties, and reactivity descriptors.

Table 1: Illustrative Optimized Geometrical Parameters for this compound Calculated by DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (naphthyl) | ~1.37-1.42 Å |

| C-N (amino) | ~1.38 Å | |

| N-C (acetyl) | ~1.45 Å | |

| C=O (hydrazide) | ~1.23 Å | |

| N-N (hydrazide) | ~1.42 Å | |

| Bond Angle | C-N-C | ~120° |

| N-C=O | ~122° | |

| C-N-N | ~118° | |

| Dihedral Angle | Naphthyl-N-C-C | Varies |

(Note: These are typical, illustrative values. Actual calculated values would be specific to the computational method used.)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. wikipedia.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and reactivity of a molecule. wikipedia.orgschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org This energy can also indicate the wavelength of light a molecule might absorb, relating to its UV-Vis spectrum. schrodinger.com For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthylamine moiety, while the LUMO may be distributed over the acetohydrazide portion or the entire molecule. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. science.gov

Table 2: Illustrative Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 eV | Highest Occupied Molecular Orbital |

| LUMO | -0.5 eV | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.0 eV | LUMO - HOMO |

(Note: These values are illustrative and depend on the specific DFT functional and basis set employed.)

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), prone to nucleophilic attack. Green and yellow areas denote neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, identifying them as sites for hydrogen bonding and electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amine and hydrazide groups would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net This analysis provides a clear, visual guide to the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. q-chem.com It interprets the electronic wavefunction in terms of localized Lewis-type structures (bonds and lone pairs) and investigates delocalization effects due to hyperconjugation. materialsciencejournal.org This is achieved by examining the interactions between filled (donor) and empty (acceptor) orbitals and quantifying their stabilization energy (E(2)) using second-order perturbation theory. materialsciencejournal.orgnih.gov

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π*(C-N) | > 20 | Hyperconjugation |

| LP (N1) | π*(Naphthyl ring) | > 15 | Resonance |

| σ (C-H) | σ*(C-C) | ~ 2-5 | Hyperconjugation |

(Note: LP denotes a lone pair. These are representative interactions and values.)

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different conformations and the study of molecular flexibility in a simulated environment, such as in a solvent. nih.gov

For this compound, MD simulations can reveal the range of accessible conformations by exploring the rotational freedom around its single bonds. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site. nih.gov The simulation can track changes in dihedral angles, intramolecular distances, and interactions with solvent molecules over time, providing a comprehensive understanding of the molecule's conformational landscape.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.govekb.eg

Derivatives of this compound, such as N'-substituted hydrazones, have been investigated for their potential biological activities through docking studies. asianpubs.orgresearchgate.net For example, these compounds have been docked into the active sites of enzymes like cyclooxygenase-II (COX-II) to predict their anti-inflammatory potential. asianpubs.org A docking study of this compound would involve placing the molecule into the binding pocket of a target protein and scoring the different poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces). The results, including binding energy scores, indicate the stability of the ligand-receptor complex. nih.gov

Table 4: Illustrative Molecular Docking Results for this compound

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| Example Target A | -8.5 | TYR 123, SER 245 | O atom with SER 245 |

| Example Target B | -7.9 | LEU 89, PHE 310 | NH group with LEU 89 |

(Note: These are hypothetical results to illustrate the data obtained from a docking study.)

In Silico Prediction of Molecular Properties (e.g., Drug Likeness, ADME-Related Properties)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are critical for their success as therapeutic agents. nih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.

For this compound, various molecular descriptors can be calculated to assess its drug-likeness. A common assessment is Lipinski's Rule of Five, which predicts poor absorption or permeation if a molecule violates certain thresholds for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Other properties like topological polar surface area (TPSA), which correlates with drug transport characteristics, can also be computed. These predictions provide a valuable initial screen of the compound's potential as an orally available drug. asianpubs.orgnih.gov

Table 5: Illustrative In Silico ADME Properties for this compound

| Property | Predicted Value | Acceptable Range (Drug-like) |

|---|---|---|

| Molecular Weight | ~229.26 g/mol | < 500 |

| LogP (Lipophilicity) | ~2.5 | < 5 |

| Hydrogen Bond Donors | 3 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Topological Polar Surface Area (TPSA) | ~67 Ų | < 140 Ų |

| Lipinski's Rule of Five Violations | 0 | 0 or 1 |

(Note: These values are estimations based on the chemical structure.)

Exploration of Biological Activities

Antioxidant and Free Radical Scavenging Potentials

Derivatives of 2-(1-Naphthylamino)acetohydrazide have been investigated for their ability to counteract oxidative stress. For instance, a study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives, which share a structural relationship, reported that the antioxidant activity of N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide was 1.2 times higher than that of protocatechuic acid in the FRAP assay. nih.gov The antioxidant capacity of diphenylamine (B1679370) derivatives is often attributed to the secondary amine group, which has been shown to be an effective antioxidant in studies of lipid peroxidation. nih.gov

Antimicrobial Investigations (Antibacterial and Antifungal Activities)

The antimicrobial properties of compounds derived from the this compound framework have been a significant area of research. One study synthesized new 4-naphthyl-2-aminothiazole derivatives and screened them for in vitro antimicrobial activity. alliedacademies.org Notably, the compound 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole (B1198619) exhibited a high minimum inhibitory concentration (MIC) value of 62.5 μg/ml against P. aeruginosa. alliedacademies.org This same compound demonstrated antifungal effects on C. albicans and C. glabrata that were comparable to the standard drug, ketoconazole. alliedacademies.org Other derivatives, such as compounds 4c, 4d, 5a, and 5f from the same study, also showed remarkable antifungal activity against C. albicans. alliedacademies.org

In a separate investigation, N-phthaloylamino acid hydroxamates, which are structurally related, were examined for their antibacterial and antifungal activities. nih.gov N-phthaloyl-D-phenylglycine-hydroxamic acid, in particular, displayed potent antibacterial activity, especially against Gram-negative bacteria, with a minimum inhibitory concentration of 0.008 mg/mL against Yersinia enterocolitica O3. nih.gov The proposed mechanism of action involves the chelation of metal ions in essential bacterial enzymes like PDF and LpxC. nih.gov

Furthermore, the development of 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a novel antimicrobial compound, has shown promise. nih.gov PNT demonstrated bactericidal activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA), with one of its mechanisms being the inhibition of DNA gyrase. nih.gov

Anticancer and Antitumor Research Paradigms

The quest for novel anticancer agents has led to the synthesis and evaluation of various this compound derivatives. In one study, new 1,3,4-oxadiazole (B1194373) derivatives were synthesized from 2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetohydrazide. arabjchem.org These compounds were evaluated by the National Cancer Institute (NCI) 60 cell screen, with one compound, 7c, showing the most activity on a breast cancer cell line. arabjchem.org

Another area of focus has been on naphthalene-substituted triazole spirodienones. nih.gov These compounds displayed potent antiproliferative activity against several cancer cell lines, including MDA-MB-231, HeLa, and A549. nih.gov Compound 6a, in particular, demonstrated remarkable in vitro cytotoxic activity by inducing cell cycle arrest and apoptosis in MDA-MB-231 cells. nih.gov

Furthermore, studies on 1,8-naphthalimide (B145957) derivatives have identified compounds with significant in vivo antiproliferative activity in MGC-803 xenografts. nih.gov Mechanistic studies suggest that these compounds target DNA, leading to DNA damage, S-phase cell cycle arrest, and apoptosis. nih.gov Similarly, research on diphenylamine-pyrrolidin-2-one-hydrazone derivatives has identified compounds with selective activity against prostate cancer and melanoma cell lines. nih.gov

Metal complexes of naphthyl aceto hydrazone-based ligands have also been explored. mdpi.com A palladium(II) complex, in particular, showed significant activity against cervical cancer HeLa cell lines, with 97% inhibition. mdpi.com

Anti-inflammatory Activity Studies

Hydrazide derivatives, including those based on the this compound structure, have been recognized for their anti-inflammatory potential. hygeiajournal.com Research has shown that these compounds can offer an alternative to non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal side effects. hygeiajournal.com

One study evaluated the anti-inflammatory activity of acid hydrazide derivatives using the carrageenan-induced paw edema method. hygeiajournal.com Nicotinic acid hydrazide derivatives with nitro substituents showed significant anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) sodium. hygeiajournal.com

Another investigation focused on novel regioisomeric analogues of naphthyl-N-acylhydrazone derivatives. mdpi.comnih.gov These compounds demonstrated significant anti-inflammatory effects in in vivo models by reducing leukocyte migration, nitric oxide (NO), and interleukin-1β production. nih.gov The anti-inflammatory effects of these compounds are suggested to occur through the inhibition of the Nf-κB signaling pathway. mdpi.com

Furthermore, the compound N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) was shown to have anti-inflammatory activity by significantly reducing cell migration in a subcutaneous air pouch model. mdpi.com

Enzyme Inhibition Profiles and Specificity (e.g., Phosphodiesterases, CFTR)

A significant area of research for this compound derivatives has been their role as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.govresearchgate.net Screening of a large collection of small molecules identified glycine (B1666218) hydrazides as a novel class of CFTR inhibitors. nih.govresearchgate.net The compound N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, known as GlyH-101, was found to be a potent and reversible inhibitor of CFTR Cl- conductance. nih.govresearchgate.net

The mechanism of inhibition by GlyH-101 involves a voltage-dependent block of the CFTR pore, with an apparent inhibitory constant (Ki) of 1.4 μM at +60 mV. nih.govresearchgate.net Patch-clamp experiments revealed that GlyH-101 induces fast channel closures, significantly reducing the mean channel open time. nih.govresearchgate.net Compared to other CFTR inhibitors like CFTRinh-172, GlyH-101 offers the advantages of greater water solubility and a more rapid onset of action. nih.govresearchgate.net These properties make glycine hydrazides valuable tools for studying CFTR pore structure and as potential antidiarrheal agents. nih.govresearchgate.net

Studies on Other Pharmacological Activities (e.g., Antiprotozoal, Tuberculostatic, Anticonvulsant)

The therapeutic potential of this compound analogues extends to other pharmacological areas, including anticonvulsant and antitubercular activities.

Anticonvulsant Activity: While specific studies on the anticonvulsant properties of this compound itself are not detailed in the provided results, the broader class of hydrazones and related nitrogen-containing heterocyclic compounds have been investigated for such effects. wikipedia.orgmedscape.comdrugbank.com Anticonvulsants work by suppressing the excessive firing of neurons during seizures. wikipedia.org Some succinimide (B58015) derivatives, which are structurally distinct but share the characteristic of being CNS-active, have shown promising anticonvulsant properties in various animal models. nih.gov

Tuberculostatic Activity: N-(2-Naphthyl)glycine hydrazide analogues have been synthesized and tested for their in vitro antitubercular activity. nih.gov Several analogues, including N-(2-Naphthyl)alanine hydrazide and N-methyl-N-(2-naphthyl)glycine hydrazide, demonstrated potent inhibitory action against Mycobacterium tuberculosis H37Rv at low concentrations. nih.gov Importantly, these compounds were also effective against strains of M. tuberculosis that were resistant to isonicotinic acid hydrazide and streptomycin. nih.gov

Efficacy Studies in Preclinical In Vitro and Animal Models

The therapeutic potential of this compound derivatives has been substantiated through various preclinical in vitro and in vivo studies.

In Vitro Studies:

CFTR Inhibition: In vitro studies using whole-cell current measurements and patch-clamp experiments have been crucial in elucidating the mechanism of CFTR inhibition by GlyH-101. nih.govresearchgate.net These studies demonstrated the voltage-dependent block and the reduction in channel open time.

Anticancer Activity: In vitro anticancer evaluations using the NCI 60 cell screen have identified promising lead compounds from 1,3,4-oxadiazole derivatives of this compound. arabjchem.org

Antimicrobial Activity: The minimum inhibitory concentration (MIC) of various derivatives has been determined against a range of bacterial and fungal strains in vitro, establishing their antimicrobial efficacy. alliedacademies.org

Animal Models:

Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats has been used to demonstrate the anti-inflammatory effects of acid hydrazide derivatives. hygeiajournal.com Similarly, the subcutaneous air pouch model in mice has been employed to show the reduction in leukocyte migration by novel naphthyl-N-acylhydrazone analogues. mdpi.comnih.gov

CFTR Inhibition in a Cholera Model: In a closed-loop model of cholera in mice, intraluminal administration of GlyH-101 significantly reduced cholera toxin-induced intestinal fluid secretion by approximately 80%. nih.govresearchgate.net This highlights the potential of these compounds as antidiarrheal agents.

Antitumor Activity in Xenograft Models: Nude mouse xenotransplantation models have been utilized to confirm the in vivo antiproliferative activity of 1,8-naphthalimide derivatives against MGC-803 xenografts. nih.gov

Biodistribution and Metabolism: Studies in rats using radiolabeled compounds have provided insights into the biodistribution and metabolism of these agents, showing rapid clearance from the blood and major organs. nih.gov

Mechanistic Insights into Biological Interactions

Molecular Mechanisms of Enzyme Inhibition

Hydrazide derivatives are recognized for their ability to inhibit various enzymes. The inhibitory action often involves the interaction with the enzyme's active site, leading to a modulation of its catalytic activity.

One of the key enzyme targets for hydrazide-based compounds is urease . This nickel-containing enzyme is crucial for certain pathogens as it hydrolyzes urea (B33335) into ammonia (B1221849) and carbon dioxide. The inhibition of urease is a therapeutic strategy against infections caused by ureolytic bacteria. nih.gov The mechanism of urease inhibition by hydrazide derivatives can involve the complexation of the nickel ions within the active site. nih.gov Some inhibitors act by binding to the sensitive cysteine residue in the active site flap of the enzyme. nih.govnih.gov Transition-state analogues of urea, such as phenyl phosphorodiamidate (PPDA) and N-(n-butyl)thiophosphoric triamide (NBPT), are potent urease inhibitors. nih.gov

Another significant enzyme target is α-glucosidase . This enzyme is involved in the breakdown of carbohydrates into glucose in the intestine. nih.gov Inhibition of α-glucosidase can help manage postprandial hyperglycemia, a key concern in type 2 diabetes. nih.gov The inhibitory mechanism of compounds against α-glucosidase often involves competitive or non-competitive binding to the enzyme, thereby preventing the hydrolysis of oligosaccharides and polysaccharides. nih.govnih.gov

The following table summarizes the inhibitory effects of some related compounds on these enzymes:

| Compound/Extract | Target Enzyme | IC50 Value | Reference Compound | Reference IC50 |

| 2-hydroxy-1,4-naphthoquinone (2HNQ) | α-Glucosidase | 0.260 mg/mL | Acarbose | 1.530 mg/mL |

| 2-hydroxy-1,4-naphthoquinone (2HNQ) | α-Amylase | 1.757 mg/mL | Acarbose | 3.600 mg/mL |

| Echium humile Methanolic Extract | α-Glucosidase | 0.06 ± 0.29 mg/mL | Acarbose | 0.80 ± 1.81 mg/mL |

Mechanisms of Free Radical Scavenging

Free radicals, which are reactive oxygen species (ROS) and reactive nitrogen species (RNS), are products of normal cellular metabolism and can cause oxidative stress, leading to various diseases. mdpi.comnih.gov Antioxidants counteract this by scavenging these free radicals. Hydrazide derivatives have demonstrated notable free radical scavenging capabilities.

The primary mechanisms through which antioxidants scavenge free radicals are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical, thus neutralizing it. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, forming a radical cation, which then releases a proton. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical. nih.gov

The effectiveness of these mechanisms depends on factors like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). nih.gov For instance, a lower BDE facilitates the HAT mechanism. Studies on 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities with acetohydrazides, have shown that in the gas phase, HAT and SPLET are the more favorable mechanisms, while in aqueous solutions, SET-PT is often dominant. nih.gov Hydroxybenzylidene hydrazines have also been shown to effectively scavenge various radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radicals. mdpi.com

Binding Interactions with Biological Macromolecules (e.g., Proteins, DNA)

The biological activity of a compound is often dictated by its ability to bind to macromolecules like proteins and DNA.

Protein Binding: The interaction of small molecules with proteins is fundamental to many biological processes. nih.gov These interactions can be studied using various techniques, including covalent labeling mass spectrometry, which can identify binding sites even in living cells. nih.gov The binding affinity and the specific residues involved in the interaction determine the functional outcome, which can range from inhibition of enzymatic activity to allosteric modulation of protein function. nih.gov

DNA Binding: Hydrazide and semicarbazide (B1199961) derivatives have been shown to interact with DNA, primarily through an intercalative mode of binding. researchgate.net This involves the insertion of the planar aromatic rings of the molecule between the base pairs of the DNA double helix. Such interactions can be investigated using techniques like UV-Vis spectrophotometry, viscosity measurements, and molecular docking. researchgate.netnih.gov For instance, studies on a naphthyl acetohydrazone-based ligand showed a blue shift (hypsochromic shift) in its absorption spectrum upon the addition of DNA, confirming an intercalative binding mode. mdpi.com The binding constant (Kb) is a measure of the affinity of the compound for DNA. For example, thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid was found to have a binding constant of 2.1 x 10^6 M^-1 with calf thymus DNA. nih.gov

Cellular and Subcellular Targets

The efficacy of a bioactive compound is also determined by its ability to reach its specific cellular and subcellular targets. Techniques like in situ fluorescence imaging can visualize drug-target interactions within intact tissues at a subcellular resolution. nih.gov This allows for the identification of specific cell types and even subcellular compartments where the drug is active. For example, studies on a MAGL inhibitor revealed that at low doses, its binding was restricted to axon terminals, while at higher doses, it spread to the neuronal soma. nih.gov

The cellular response to bioactive compounds can involve various signaling pathways. For instance, some compounds can induce the expression of protective proteins or modulate pathways like the PI3K/Akt pathway, which is involved in cell survival and proliferation. nih.govmdpi.com Macrophages, key cells of the immune system, can also be targets, with some compounds influencing their polarization towards a pro-inflammatory or anti-inflammatory phenotype. mdpi.com

Elucidation of Molecular Mechanisms Underlying Bioactivity

Understanding the molecular mechanisms underlying the bioactivity of a compound is crucial for its development as a therapeutic agent. This involves a multi-faceted approach that combines in vitro assays, computational studies, and in vivo models. nih.gov

Molecular docking studies, for instance, can predict the binding modes of a compound within the active site of an enzyme, providing insights into the structure-activity relationship. science.govmdpi.com These computational predictions can then be validated through experimental assays.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Evaluation of Substituent Effects on Biological Potency

The biological activity of a core scaffold can be significantly modulated by the introduction of various substituents. While specific SAR studies on 2-(1-Naphthylamino)acetohydrazide are not extensively documented, valuable insights can be extrapolated from studies on structurally related naphthalen-1-yl-acetic acid hydrazides. Research on a series of these hydrazides has demonstrated that the nature and position of substituents on the aromatic ring play a crucial role in their antimicrobial activity. nih.gov

For instance, the presence of electron-withdrawing groups, such as halogens (e.g., o-bromo), or electron-donating groups, like methoxy (B1213986) and hydroxy, on the benzylidene ring of naphthalen-1-yl-acetic acid hydrazides, has been shown to enhance antibacterial and antifungal activities. nih.gov This suggests that electronic effects, including inductive and resonance effects, as well as lipophilicity, are key determinants of biological potency. A quantitative structure-activity relationship (QSAR) analysis of these compounds further underscored the importance of the partition coefficient (log P) and the energies of the highest occupied molecular orbital (HOMO) in defining their antimicrobial efficacy. nih.gov

| Substituent on Benzylidene Ring | Observed Antimicrobial Activity | Reference |

| o-Bromo | Active | nih.gov |

| Methoxy | Active | nih.gov |

| Hydroxy | Active | nih.gov |

These findings strongly suggest that a systematic exploration of substituents on the naphthyl ring of this compound could lead to the discovery of derivatives with improved biological profiles.

Contribution of the Naphthylamino Moiety to Activity Profiles

The naphthalene (B1677914) ring is a prominent feature in many biologically active compounds, contributing to their therapeutic effects through various mechanisms, including intercalation with DNA and interaction with hydrophobic pockets of enzymes. nih.govresearchgate.netekb.eg In the context of this compound, the 1-naphthylamino moiety is anticipated to be a critical pharmacophore.

Studies on various naphthalene derivatives have highlighted their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netekb.egresearchgate.net For example, certain naphthalimide hydrazide derivatives have exhibited potent antibacterial activity against carbapenem-resistant Acinetobacter baumannii. rsc.org Similarly, some naphthylthiazolylamine derivatives have shown significant antifungal and weak anticancer activities. researchgate.net

The position of the amino group on the naphthalene ring can also influence activity. While direct comparisons for the subject compound are unavailable, the general importance of the naphthalene scaffold in conferring biological activity is well-established. nih.govresearchgate.netekb.eg The lipophilic nature of the naphthalene ring likely facilitates membrane permeability, a crucial factor for reaching intracellular targets.

Influence of the Acetohydrazide Core and Hydrazone Modifications

The acetohydrazide core (-NHNHC(O)CH₂-) and its hydrazone derivatives (-NHN=C<) are versatile functional groups known to be present in a wide array of biologically active molecules. nih.govmdpi.comscispace.comimpactfactor.orgmdpi.com The hydrazone moiety, in particular, is a key structural feature in many antimicrobial, anticonvulsant, and anticancer agents. nih.govscispace.com

The reactivity of the hydrazone's azomethine group (-N=CH-) is crucial for its biological action. mdpi.com This group can participate in hydrogen bonding and other interactions with biological targets. The formation of hydrazones by reacting the parent hydrazide with various aldehydes and ketones introduces further structural diversity, allowing for the fine-tuning of biological activity. nih.govmdpi.com For example, the synthesis of hydrazide-hydrazone derivatives has been a successful strategy in the development of new antitumor agents. mdpi.com

The keto-enol tautomerism of the hydrazide-hydrazone functionality can also play a role in its interaction with receptors. mdpi.com The ability of the hydrazone to exist in different tautomeric forms can influence its binding affinity and subsequent biological response.

Conformational Analysis and Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule interacts with its biological target. nih.govresearchgate.netimperial.ac.ukpharmacy180.comutdallas.edu For this compound and its derivatives, the rotational freedom around the various single bonds allows for the adoption of multiple conformations.

Understanding the preferred conformation of this compound and how it is influenced by substituents is crucial for designing analogs with enhanced activity. Techniques such as NMR spectroscopy and computational modeling can provide valuable insights into the conformational preferences of these molecules in solution. nih.govresearchgate.net

Rational Design Strategies Based on SAR Data

The SAR data, even if extrapolated from related compounds, provides a foundation for the rational design of novel this compound derivatives with potentially enhanced therapeutic properties. nih.gov

Based on the available information, several design strategies can be proposed:

Systematic Substitution: A library of derivatives could be synthesized with a variety of substituents on the naphthyl ring to probe the effects of electronics and lipophilicity on biological activity. This could involve introducing small alkyl groups, halogens, and hydrogen bond donors/acceptors at different positions of the naphthalene ring.

Hydrazone Modification: The synthesis of a diverse range of hydrazones by reacting this compound with various aromatic and heterocyclic aldehydes could lead to compounds with altered activity profiles. The choice of aldehyde can modulate the steric and electronic properties of the hydrazone moiety.

Bioisosteric Replacement: The naphthalene ring could be replaced with other bicyclic or heterocyclic systems to explore the impact on biological activity. Similarly, the acetohydrazide linker could be modified to alter the flexibility and spacing between the aromatic moiety and the hydrazone group.

Conformational Constraint: Introducing cyclic structures or bulky groups could restrict the conformational freedom of the molecule, potentially locking it into a more active conformation.

These rational design strategies, guided by SAR principles, can accelerate the discovery of new and more effective therapeutic agents based on the this compound scaffold.

Advanced Applications and Future Research Trajectories in Chemical and Medicinal Chemistry

Development of Novel Chemical Scaffolds from the 2-(1-Naphthylamino)acetohydrazide Core

The this compound molecule is a valuable starting material for the synthesis of a wide array of heterocyclic compounds. The hydrazide functional group is particularly reactive and can undergo cyclization reactions with various reagents to form stable five- and six-membered rings, which are core structures in many pharmacologically active compounds.

The hydrazide moiety (-CONHNH2) is a key reactive center, enabling the synthesis of diverse heterocyclic systems. For instance, condensation of hydrazides with chalcones (α,β-unsaturated ketones) in the presence of an acid catalyst can yield pyrazole (B372694) derivatives. nih.gov Similarly, reactions with carbon disulfide in a basic medium can lead to the formation of oxadiazole or thiadiazole rings, while reaction with isothiocyanates can produce thiadiazole derivatives. researchgate.net These heterocyclic systems are prevalent in medicinal chemistry due to their broad spectrum of biological activities.

The general reactivity of hydrazides allows for their use as building blocks in creating more complex molecular architectures. nih.gov The synthesis of various heterocyclic hydrazide derivatives and their subsequent biological evaluation is a common strategy in medicinal chemistry. nih.gov The naphthyl group in this compound also plays a significant role, as naphthalimide and related naphthyl-containing scaffolds are foundational structures for many pharmacologically important agents due to their ability to intercalate with DNA. mdpi.comnih.gov

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Hydrazide Precursors

| Precursor | Reagent | Resulting Scaffold | Potential Biological Activity |

|---|---|---|---|

| Hydrazide | Chalcone (B49325) | Pyrazole | Antimicrobial, Anti-inflammatory nih.gov |

| Hydrazide | Carbon Disulfide/KOH | Oxadiazole/Thiadiazole | Antibacterial, Antifungal researchgate.net |

| Hydrazide | Phenyl isothiocyanate | Thiadiazole | Antihistaminic, Analgesic researchgate.net |

Utilization as Probes for Biological Pathway Elucidation

Compounds containing a naphthalene (B1677914) moiety often exhibit intrinsic fluorescence, making them suitable candidates for the development of fluorescent probes and bio-imaging agents. The photophysical properties of naphthalimide derivatives, which share the naphthalene core, have been extensively studied for applications in cellular imaging. researchgate.netrsc.org These molecules can be designed to act as "off-on" fluorescent sensors, where their fluorescence is quenched in the absence of a specific target but is significantly enhanced upon binding.

The mechanism often involves a process like Photoinduced Electron Transfer (PET). nih.gov In a well-designed probe, the fluorescence of the fluorophore (the naphthyl group) is quenched by a nearby receptor unit. Upon binding of the target analyte (e.g., a specific metal ion or biomolecule) to the receptor, the PET process is inhibited, leading to a restoration of fluorescence. nih.gov Benzoyl hydrazine (B178648) derivatives have been successfully synthesized and used as selective fluorescent probes for detecting metal ions like Mg2+ in living cells. nih.gov

Given these precedents, this compound and its derivatives hold potential for development as fluorescent probes. The hydrazide group can be modified to act as a specific receptor for various analytes, while the naphthyl group serves as the fluorescent reporter. Such probes could be instrumental in studying the distribution and concentration of key species within biological systems, thereby helping to elucidate complex biological pathways.

Potential in Materials Science and Dye Chemistry

The structural features of this compound also suggest its utility in materials science, particularly in the synthesis of functional polymers and dyes.

Polymer Chemistry: Hydrazide-containing monomers can participate in polymerization reactions. For example, poly(acryloyl hydrazide) has been demonstrated as a versatile polymer scaffold that can be synthesized and then modified post-polymerization to introduce various functional groups. nih.gov The hydrazide moiety can react with Michael acceptors like divinyl sulfone in catalyst-free, thermal conditions to form polymers. rsc.org This suggests that this compound could be incorporated into polymer chains to impart specific properties, such as hydrophobicity or fluorescence, derived from the naphthyl group.

Dye Chemistry: The naphthalene ring is a common component in the synthesis of azo dyes. ajol.infoconscientiabeam.com Azo dyes are typically synthesized through the diazotization of a primary aromatic amine, followed by coupling with an electron-rich nucleophile, such as a naphthol derivative. ajol.info While this compound does not possess a primary aromatic amine for direct diazotization, its naphthylamine core is related to coupling components like 1-naphthol and 2-naphthol used in dye synthesis. ajol.infoconscientiabeam.com It could potentially be used as a coupling component or chemically modified to create novel dye structures. The hydrazide group itself is also a known pharmacophore in some organic dyes. materialsciencejournal.org

Contribution to Modern Drug Discovery Paradigms

This compound and its derivatives are well-suited for modern drug discovery approaches, such as fragment-based drug discovery (FBDD) and the development of libraries for high-throughput screening (HTS).

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful strategy that begins by identifying low-molecular-weight fragments that bind weakly to a biological target. frontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov The this compound molecule can be considered a combination of useful fragments: the naphthyl group provides a scaffold for hydrophobic interactions, while the amino-acetohydrazide portion offers hydrogen bonding capabilities. nih.gov In an FBDD campaign, this molecule or its constituent parts could be identified as initial binders to a target protein. X-ray crystallography could then reveal how the fragment binds, identifying "growth vectors" where chemists can add functionality to improve affinity and selectivity. nih.gov

High-Throughput Screening (HTS): The core scaffold of this compound can be readily modified, particularly at the hydrazide position, to create a large library of diverse compounds. For example, condensation with a wide range of aldehydes and ketones can produce a library of hydrazone derivatives. researchgate.net Such libraries are essential for HTS campaigns, where thousands of compounds are rapidly tested for activity against a specific biological target. The structural diversity generated from this single precursor increases the probability of finding a "hit" compound. Notably, naphthalimide hydrazide derivatives have recently been synthesized and shown to possess potent antibacterial activity against resistant bacterial strains, highlighting the therapeutic potential of this chemical class. nih.govrsc.orgnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Divinyl sulfone |

| 1-naphthol |

| 2-naphthol |

| Carbon disulfide |

Q & A

Q. Advanced

- Simultaneous Thermal Analysis (STA) : Combine TGA and DSC to study melting points, pyrolysis (200–400°C), and oxidative decomposition (exothermic peaks at 250–300°C) .

- Mechanistic Insights : Identify gaseous byproducts (e.g., NH, CO) via evolved gas analysis (EGA) coupled with mass spectrometry .

- Kinetic Modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy () for decomposition steps .

How can molecular docking studies be integrated with synthesis to design bioactive this compound derivatives?

Q. Advanced

- Target Selection : Prioritize enzymes like MAO (monoamine oxidase) or viral proteases based on structural homology .

- Docking Protocols : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Focus on hydrogen bonding with hydrazide NH and π-π stacking with naphthyl groups .

- Validation : Correlate docking scores with in vitro IC values. For example, derivatives with 4-chlorophenyl substituents show enhanced antiviral activity .

How should researchers address contradictions in bioactivity data across studies?

Q. Advanced

- Replication : Standardize assay conditions (e.g., cell lines, inoculum size) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, electron-withdrawing groups (e.g., –NO) may reduce actoprotective activity, while halogens enhance antiviral potency .

- Computational Models : Use QSAR to predict bioactivity outliers and guide synthetic modifications .

What strategies improve yield in multi-step syntheses of functionalized this compound derivatives?

Q. Advanced

- Stepwise Optimization : Isolate intermediates (e.g., arylsulfonyl chlorides) to minimize side reactions .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 18 h to 2 h for Schiff base formation) .

- Catalysis : Employ NaCO (pH 9–10) for sulfonohydrazide coupling or acetic acid for cyclocondensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.